

The Discovery and Development of Abediterol Napadisylate: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Abediterol Napadisylate, a novel, potent, and selective long-acting β 2-adrenoceptor agonist (LABA), was developed for the once-daily treatment of chronic obstructive pulmonary disease (COPD) and asthma.[1] This technical guide provides an in-depth overview of the discovery and development of Abediterol, from its preclinical pharmacological characterization to its evaluation in clinical trials. The document summarizes key quantitative data in structured tables, outlines experimental methodologies for pivotal studies, and presents visual representations of its mechanism of action and development workflows to facilitate a comprehensive understanding for researchers and drug development professionals. Although development was discontinued, the journey of Abediterol provides valuable insights into the discovery and evaluation of inhaled respiratory therapeutics.

Introduction

Abediterol (also known as LAS100977) is a quinolone derivative and a potent β2-adrenoceptor agonist designed for inhaled administration.[2][3] Its development was driven by the therapeutic need for a once-daily bronchodilator with a rapid onset of action and a sustained duration of effect to improve patient adherence and clinical outcomes in obstructive lung diseases.[3] This document details the scientific journey of **Abediterol Napadisylate**, the salt form used in its development.



Chemical and Physical Properties

Abediterol Napadisylate is the bis(5-[(1R)-2-[6-(2,2-difluoro-2-phenylethoxy)hexylamino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one) salt of naphthalene-1,5-disulfonic acid.

Property	Value	
Molecular Formula	(C25H30F2N2O4)2 . C10H8O6S2	
Molecular Weight	1209.3 g/mol	
CAS Registry Number	1044516-17-7	
Development Codes	LAS100977, AZD0548	

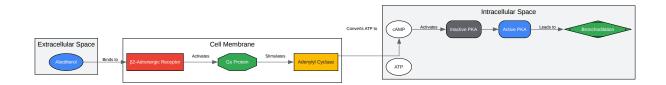
Mechanism of Action: β2-Adrenergic Receptor Signaling

Abediterol functions as a selective agonist for the β2-adrenergic receptor, a G-protein coupled receptor predominantly expressed on the smooth muscle cells of the airways.[4] Upon binding, Abediterol initiates a signaling cascade that leads to bronchodilation.

Signaling Pathway

The binding of Abediterol to the β 2-adrenergic receptor induces a conformational change, leading to the activation of the stimulatory G-protein, Gs. The activated Gs alpha subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.





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Figure 1: Abediterol's β2-Adrenergic Receptor Signaling Pathway.

Preclinical Development

Abediterol underwent a comprehensive preclinical evaluation to establish its pharmacological profile, efficacy, and safety before advancing to human trials.

In Vitro Pharmacology

Functional pharmacology studies were conducted to determine Abediterol's potency, selectivity, and duration of action.

Experimental Protocol: Isolated Human Bronchi Assay

- Tissue Preparation: Human bronchial rings were obtained from surgical resections and dissected into rings.
- Organ Bath Setup: The bronchial rings were mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with a mixture of 95% O2 and 5% CO2.
- Procedure: The tissues were pre-contracted with a spasmogen. Cumulative concentration-response curves for Abediterol and comparator β2-agonists were then generated to assess their relaxant effects.



 Data Analysis: The potency (EC50) and intrinsic efficacy (Emax) were calculated from the concentration-response curves. The onset and duration of action were also determined.

Key Findings:

Parameter	Abediterol	Formoterol	Indacaterol	Salmeterol
Potency (EC50) in isolated human bronchi	1.9 ± 0.4 nM[3]	Not significantly different from Abediterol[3]	-	-
Onset of Action (t½ onset)	7-10 min[3]	Not significantly different from Abediterol[3]	-	Slower than Abediterol[4]
Duration of Action (t½)	~690 min[3]	-	Similar to Abediterol[3]	-
Intrinsic Efficacy (Emax)	Full agonist (91 ± 5% of isoprenaline)[3]	-	-	-

In Vivo Pharmacology

In vivo studies in animal models were performed to confirm the bronchodilatory effects and safety of Abediterol.

Experimental Protocol: Acetylcholine-Induced Bronchoconstriction in Guinea Pigs

- Animal Model: Male Hartley guinea pigs were used.[5]
- Procedure: The animals were anesthetized, and a tracheotomy was performed to allow for mechanical ventilation.[5] Bronchoconstriction was induced by an intravenous challenge with acetylcholine.[5] Nebulized Abediterol or a comparator was administered prior to the acetylcholine challenge to assess its bronchoprotective effects.
- Measurements: Total lung resistance and dynamic compliance were measured to quantify the degree of bronchoconstriction.[5]



 Data Analysis: The dose-dependent inhibition of acetylcholine-induced bronchoconstriction was determined, and the duration of action was assessed over time.

Key Findings:

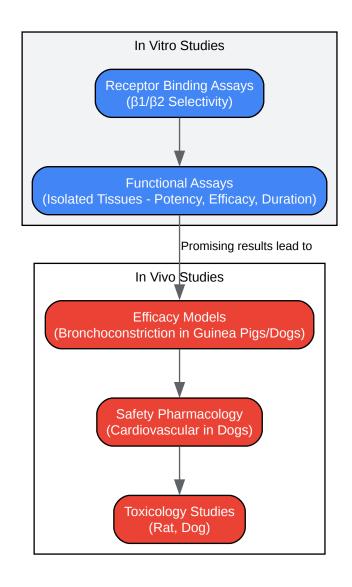
Parameter	Abediterol	Salmeterol	Formoterol	Indacaterol
Duration of Bronchoprotectiv e Action (t½) in Guinea Pigs	36 h[3]	6 h[3]	4 h[3]	Similar to Abediterol (up to 48h)[3]

In anesthetized dogs, Abediterol demonstrated a greater safety margin (ratio of the dose increasing heart rate by 5% to the dose inhibiting bronchospasm by 50%) compared to salmeterol, formoterol, and indacaterol.[3]

Preclinical Development Workflow

The preclinical development of Abediterol followed a logical progression from in vitro characterization to in vivo efficacy and safety studies.





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Figure 2: Preclinical Development Workflow for Abediterol.

Clinical Development

Abediterol progressed into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.

Phase I Clinical Trials

The initial clinical studies in healthy volunteers focused on the safety and tolerability of single ascending doses of Abediterol.



Key Findings:

- A Phase I study in 48 healthy men evaluated single inhaled doses of 5, 10, 25, or 50 micrograms of Abediterol or placebo.
- The most frequent adverse events were palpitations, tremor, nausea, and asthenia, which were mostly mild in intensity.[2]
- Dose-dependent increases in heart rate and QTcF were observed at doses ≥5µg, and changes in serum glucose and potassium were seen at doses of ≥25µg.[4]

Phase II Clinical Trials

Phase II studies were designed to assess the efficacy and safety of Abediterol in patients with asthma and COPD.

5.2.1. Abediterol in Patients with COPD (NCT01425814)

This Phase IIa, randomized, double-blind, crossover study investigated single doses of Abediterol (0.625, 2.5, 5, and 10 μ g), placebo, and indacaterol 150 μ g in 70 patients with moderate to severe COPD.[6][7]

Efficacy Results:

Dose	Change from Baseline in Trough FEV1 (L) vs. Placebo	Change from Baseline in Trough FEV1 (L) vs. Indacaterol 150 µg
Abediterol 0.625 μg	0.102 (p < 0.0001)[6][7]	Not significant
Abediterol 2.5 μg	0.203 (p < 0.0001)[6][7]	0.092 (p < 0.0001)[6][7]
Abediterol 5 µg	0.233 (p < 0.0001)[6][7]	0.122 (p < 0.0001)[6][7]
Abediterol 10 μg	0.259 (p < 0.0001)[6][7]	0.148 (p < 0.0001)[6][7]

Pharmacokinetic Profile:

Abediterol exhibited low systemic exposure with plasma levels in the pg/mL range.[4]



Parameter	Abediterol 0.625 μg	Abediterol 2.5 μg	Abediterol 5 µg	Abediterol 10 μg
Cmax (pg/mL)	0.374	1.230	2.24	5.10
Tmax (h)	0.50	0.50	0.45	0.50
AUC0-t (pg.h/mL)	2.29	7.84	13.3	28.0

5.2.2. Abediterol in Patients with Asthma

A Phase II, randomized, 7-day, crossover study assessed the efficacy and safety of once-daily Abediterol (2.5, 5, and 10 μ g) versus placebo in 28 male patients with stable, persistent asthma.[8][9]

Efficacy Results:

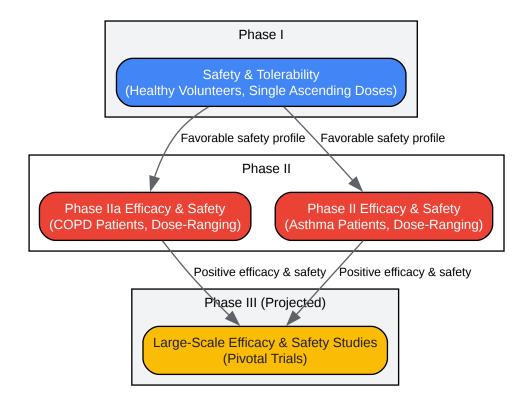
Dose	Change from Baseline in Trough FEV1 (mL) vs. Placebo on Day 7	Change from Baseline in Peak FEV1 (mL) vs. Placebo on Day 7
Abediterol 2.5 μg	334 (p < 0.01)[8][9]	364 (p < 0.001)[8][9]
Abediterol 5 μg	365 (p < 0.01)[8][9]	403 (p < 0.001)[8][9]
Abediterol 10 μg	294 (p < 0.01)[8][9]	375 (p < 0.01)[8][9]

Significant improvements in FEV1 were observed from 5 minutes post-dose on day 1 and were sustained for up to 36 hours on day 7.[9]

Clinical Development Workflow

The clinical development of Abediterol followed a standard progression through Phase I and II studies.





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Figure 3: Clinical Development Workflow for Abediterol.

Discontinuation of Development

Despite promising results in Phase II clinical trials, the development of Abediterol was discontinued.

Conclusion

Abediterol Napadisylate demonstrated a promising preclinical and clinical profile as a oncedaily inhaled LABA for the treatment of COPD and asthma. Its rapid onset of action, sustained bronchodilation, and acceptable safety profile in early-phase trials highlighted its potential as a valuable therapeutic option. The comprehensive data gathered throughout its development provide a valuable case study for researchers and professionals in the field of respiratory drug discovery and development, illustrating the rigorous pathway from initial concept to clinical evaluation.



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